molecular formula C9H12N2S B14152881 3-(Thiolan-2-yl)pyridin-2-amine CAS No. 42770-13-8

3-(Thiolan-2-yl)pyridin-2-amine

Cat. No.: B14152881
CAS No.: 42770-13-8
M. Wt: 180.27 g/mol
InChI Key: JAJWXPQYEROJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiolan-2-yl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C9H12N2S and a molecular weight of 180.27 g/mol . This compound features a pyridine ring substituted with a thiolane group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiolan-2-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with thiolane intermediates. One common method includes the reaction of 2-aminopyridine with thiolane-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst such as zinc oxide nanoparticles, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(Thiolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

3-(Thiolan-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Thiolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiolan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiolane group with a pyridine ring and an amine group makes it a versatile compound for various applications .

Properties

CAS No.

42770-13-8

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

3-(thiolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C9H12N2S/c10-9-7(3-1-5-11-9)8-4-2-6-12-8/h1,3,5,8H,2,4,6H2,(H2,10,11)

InChI Key

JAJWXPQYEROJAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)C2=C(N=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.